5-(2,4-Difluorophenyl)pyridin-2-amine
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Overview
Description
5-(2,4-Difluorophenyl)pyridin-2-amine is a fluorinated aromatic compound that belongs to the class of pyridine derivatives. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination . Another approach is the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2,4-Difluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can act as a ligand in catalytic reactions, facilitating the formation of active intermediates and promoting desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylpyridine: Similar in structure but lacks the amine group, affecting its reactivity and applications.
5-Fluoropyridine: Contains only one fluorine atom, resulting in different chemical and biological properties.
2,2’-Bipyridine: A well-known ligand with different substitution patterns and applications.
Uniqueness
5-(2,4-Difluorophenyl)pyridin-2-amine is unique due to the specific positioning of fluorine atoms and the presence of an amine group, which collectively enhance its reactivity and binding properties. This makes it a valuable compound for developing new materials, drugs, and catalysts .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYDPVZYHDJHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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